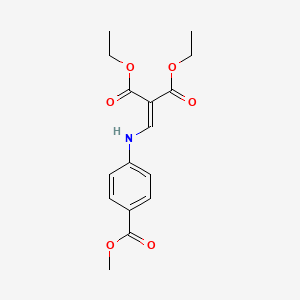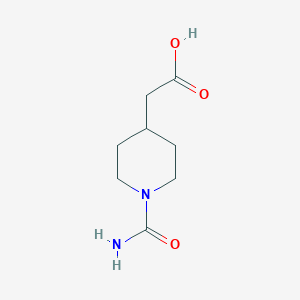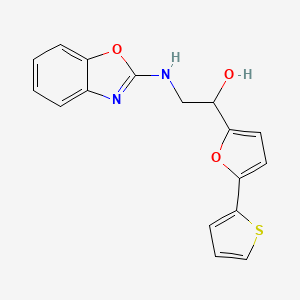![molecular formula C23H22N2O3S B2662631 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide CAS No. 942006-48-6](/img/structure/B2662631.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could potentially involve the use of benzenesulfonyl chloride, an organosulfur compound . Benzenesulfonyl chloride is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- N-(quinolin-8-yl)benzenesulfonamide derivatives, related to the chemical , were synthesized and analyzed. These derivatives were characterized using spectroscopic methods like 1H-NMR and MS, providing insights into their structural aspects (Chen Bin, 2015).
Psycho- and Neurotropic Profiling
- A study on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to the compound , demonstrated specific psychoactive properties, highlighting their potential for further research in neurology and psychiatry (I. Podolsky et al., 2017).
Mechanochemical Synthesis
- Research on mechanochemical C–N coupling reactions involving benzenesulfonamide derivatives revealed a method for synthesizing benzimidazoles and quinazolin-4(3H)-one derivatives. This approach could be relevant in the development of pharmaceuticals and fine chemicals (Shyamal Kanti Bera et al., 2022).
Synthesis of Novel Quinolines
- 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide was utilized in synthesizing novel 4-(quinolin-l-yl) benzenesulfonamide derivatives. These compounds were evaluated for in vitro anticancer activity and radioprotective effects, suggesting potential medical applications (M. Ghorab et al., 2008).
Synthesis of Antihypertensive Agents
- A study synthesized 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]-quinolizines, a class of compounds with significant hypotensive properties, providing insights into their synthesis and potential therapeutic applications (S. Klioze et al., 1979).
Antimicrobial Evaluation
- Quinoline clubbed with sulfonamide moiety has been synthesized as antimicrobial agents, highlighting their potential use in combating microbial infections (2019).
Fluorescent Probe Design
- The design of a fluorescent probe based on quinoline and its benzenesulfonyl-caged derivative was explored for detecting Zn2+ in solutions and living cells, indicating potential applications in biochemistry and medical diagnostics (Ryosuke Ohshima et al., 2010).
Copper Complexes Interaction
- Studies on copper complexes with sulfonamides provided insights into their crystal structure and interaction with DNA, which could be relevant in the field of bioinorganic chemistry and drug design (B. Macías et al., 2003).
Synthesis of Azo Disperse Dyes
- Quinolin-2-(1H)-one derivatives were synthesized for use as azo disperse dyes, indicating applications in the dye and pigment industry (E. M. Rufchahi et al., 2012).
Direcciones Futuras
Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities . Given the significant functions of these compounds in organic and medicinal chemistry, there is potential for future research and development in this area .
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-12-13-22-18(16-20)9-6-14-25(22)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPVWXRNUKYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2662551.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2662553.png)
![(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2662555.png)


![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)
![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)
![N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2662564.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)
